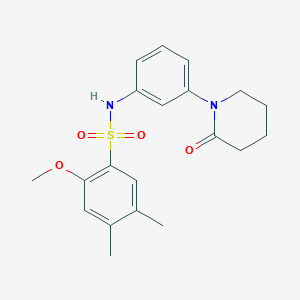
2-methoxy-4,5-dimethyl-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of various benzenesulfonamide derivatives has been explored in the provided papers. For instance, a series of new 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides were synthesized from substituted benzaldehydes and 4-hydrazinobenzenesulfonamide, with the introduction of different substituents such as fluorine, hydroxy, methoxy, and trimethoxy moieties . Another study reported the synthesis of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride by the interaction of N-(2,4-dimethylphenyl)-N-methyl-benzenesulfonamide with chlorosulfonic acid . Additionally, the synthesis of a Schiff base from 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide and 2-hydroxy-3-methoxybenzaldehyde was described, showcasing the formation of enol-imine dominant forms .
Molecular Structure Analysis
X-ray diffraction studies have been a common tool to analyze the molecular structure of synthesized benzenesulfonamide compounds. For example, the crystal and molecular-electronic structure of two new sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride were characterized, revealing their organization as molecular crystals with specific hydrogen bond interactions . The structure of a new dimeric copper(II) complex with 4-amino-N-(5-methoxy-2-pyrimidinyl)benzenesulfonamide was determined, showing three different dimeric units and antiferromagnetically coupled dimers . The Schiff base mentioned earlier was also examined crystallographically, providing insights into its tautomerism and stabilization by hydrogen bonds .
Chemical Reactions Analysis
The papers provided do not detail specific chemical reactions involving 2-methoxy-4,5-dimethyl-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide. However, the synthesis processes described in the papers involve reactions such as the formation of Schiff bases, interaction with chlorosulfonic acid, and the use of hydrazinobenzenesulfonamide as a precursor . These reactions are crucial for the creation of the benzenesulfonamide derivatives with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds are often characterized by various spectroscopic techniques. For instance, the Schiff base compound was characterized by MS, IR, 1H NMR, 13C NMR, HETCOR, and UV–Visible techniques, which helped in understanding its photochromic and thermochromic characteristics . The sterically hindered isomeric forms were analyzed using ab initio quantum-chemical calculations, which provided data on charge density and intramolecular hydrogen bonds . The anti-HIV and antifungal activities of some benzenesulfonamide derivatives bearing the 1,3,4-oxadiazole moiety were also screened, indicating the biological relevance of these compounds .
科学的研究の応用
Photodynamic Therapy and Photophysical Properties
Photodynamic Therapy Application : A study highlights the synthesis of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, demonstrating their potential in photodynamic therapy for cancer treatment. These derivatives, including 2-methoxy-4,5-dimethyl-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide, show promising photophysical and photochemical properties, making them suitable for Type II photosensitizers in cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).
Spectroscopic and Photophysicochemical Properties : Another research emphasizes the synthesis and characterization of similar compounds, underlining their potential as photosensitizers in photodynamic therapy. Their good solubility, monomeric species, and adequate fluorescence and singlet oxygen production highlight their significance in the medical field, particularly in cancer treatment (Öncül, Öztürk, & Pişkin, 2022).
Polymerization Catalysts
- Palladium-Based Polymerization Catalysts : A study on the reaction of benzenesulfonamide derivatives with palladium-based compounds reveals their application in polymerization processes. These catalysts facilitate the homopolymerization of ethylene and the copolymerization of ethylene with acrylates or norbornenes, indicating their role in the production of high molecular weight polymers (Skupov et al., 2007).
Antimicrobial and Antifungal Agents
Antibacterial Agents against Escherichia : Research on the synthesis of benzenesulfonamides derived from N-sulfonation indicates their biofilm inhibitory action on Escherichia coli. Some compounds show potential as effective inhibitors, highlighting their application in addressing bacterial infections (Abbasi et al., 2019).
Antifungal Screening : A study focused on the synthesis of novel benzenesulfonamide derivatives demonstrates their potent antifungal activity against Aspergillus niger and Aspergillus flavus. These compounds are indicative of significant structure-activity relationships, underlining their potential in antifungal applications (Gupta & Halve, 2015).
特性
IUPAC Name |
2-methoxy-4,5-dimethyl-N-[3-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-14-11-18(26-3)19(12-15(14)2)27(24,25)21-16-7-6-8-17(13-16)22-10-5-4-9-20(22)23/h6-8,11-13,21H,4-5,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMYKFVGCALCPLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC(=CC=C2)N3CCCCC3=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

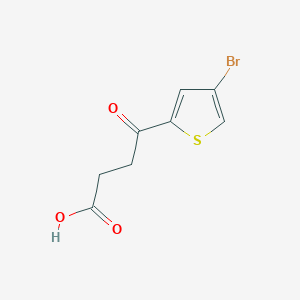
![4,7-Dimethyl-2-prop-2-enyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2503476.png)
![4-bromo-2-{(E)-[(4-chloro-2-methylphenyl)imino]methyl}phenol](/img/structure/B2503477.png)
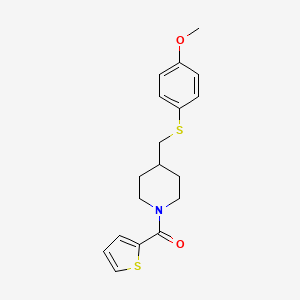
![5-Bromobicyclo[4.2.0]octa-1(6),2,4-trien-7-one](/img/structure/B2503480.png)
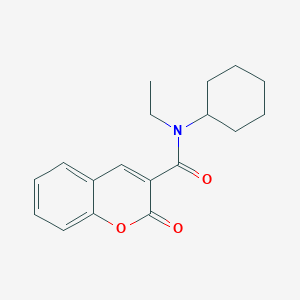
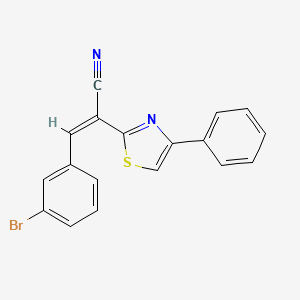
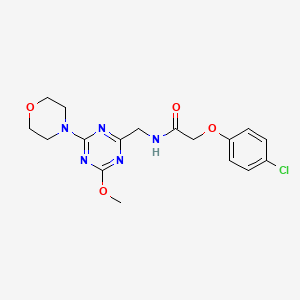


![N-(2-(N-(pyridin-3-ylmethyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2503488.png)
![Tert-butyl 4-oxo-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B2503490.png)
![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2503491.png)
![benzo[d][1,3]dioxol-5-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2503496.png)